molecular formula C15H13BrO2 B8168287 Benzyl 2-bromo-5-methylbenzoate

Benzyl 2-bromo-5-methylbenzoate

Cat. No. B8168287
M. Wt: 305.17 g/mol
InChI Key: CNNLMOORCZZRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-bromo-5-methylbenzoate is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-bromo-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-bromo-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Inhibitors and Substrates

    In biochemistry, derivatives of [p-(halomethyl)benzoyl] formate, which are structurally related to Benzyl 2-bromo-5-methylbenzoate, act as competitive inhibitors or substrates for enzymes depending on the halogen group involved (Reynolds et al., 1988).

  • Synthesis of Pharmaceutical Compounds

    The compound has been used in the synthesis of important molecular fragments for drugs like orexin Filorexant (MK-6096), which is significant in pharmaceutical research (Liu et al., 2020).

  • Thermochemical and Solubility Data

    Research on bromobenzoic acids, which are chemically related to Benzyl 2-bromo-5-methylbenzoate, helps in understanding the solubility of sparingly soluble drugs, a critical aspect in drug formulation (Zherikova et al., 2016).

  • Amyloid-Avid Probes

    N-methylated benzimidazole compounds, which share a structural similarity, have potential in drug discovery, especially as amyloid-avid probes for treating neurodegenerative diseases (Ribeiro Morais et al., 2012).

  • Anticancer Drug Synthesis

    The compound has been used in synthesizing key intermediates for anti-cancer drugs that inhibit thymidylate synthase, an enzyme crucial in DNA synthesis (Cao Sheng-li, 2004).

  • Antipsychotic Agents

    Its derivatives have been studied for their potent antidopaminergic properties, potentially useful in developing new antipsychotic agents (Högberg et al., 1990).

  • Antimicrobial Activities

    Some derivatives show promising antimicrobial activities against various bacteria, which is significant in the field of infectious diseases (Sanjeeva et al., 2021).

  • Na+/H+ Exchanger Inhibitors

    Benzoylguanidines, related to Benzyl 2-bromo-5-methylbenzoate, show potential as Na+/H+ exchanger inhibitors, which are important in treating acute myocardial infarction (Baumgarth et al., 1997).

  • Treatment of Hyperproliferative Disorders

    The compound has been involved in the synthesis of treatments for hyperproliferative and inflammatory disorders, as well as cancer (Kucerovy et al., 1997).

  • Photodynamic Therapy for Cancer

    New zinc phthalocyanine derivatives substituted with Benzyl 2-bromo-5-methylbenzoate have shown high singlet oxygen quantum yield, making them potential candidates for cancer treatment through photodynamic therapy (Pişkin et al., 2020).

properties

IUPAC Name

benzyl 2-bromo-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-7-8-14(16)13(9-11)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNLMOORCZZRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-bromo-5-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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